molecular formula C13H13N3OS B2475035 2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one CAS No. 2097914-06-0

2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one

Cat. No.: B2475035
CAS No.: 2097914-06-0
M. Wt: 259.33
InChI Key: VBUQIABLAURIIQ-UHFFFAOYSA-N
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Description

2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one is a heterocyclic compound that features a unique fusion of pyridine, thiopyran, and pyridazinone rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse functionalization and derivatization.

Mechanism of Action

Target of Action

Pyridazinone derivatives, a class of compounds to which this molecule belongs, have been shown to interact with a wide range of biological targets .

Mode of Action

Pyridazinone derivatives have been reported to exhibit a variety of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and herbicidal effects . These activities suggest that the compound may interact with its targets in a way that modulates these physiological processes.

Biochemical Pathways

Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.

Pharmacokinetics

A pyridazinone derivative has been reported to have high oral bioavailability , suggesting that this compound may also exhibit favorable pharmacokinetic properties.

Result of Action

The wide range of pharmacological activities associated with pyridazinone derivatives suggests that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to the desired pyridazinone derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or alcohols.

Scientific Research Applications

2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one is unique due to its fused ring system, which combines the properties of pyridine, thiopyran, and pyridazinone

Biological Activity

2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This compound features a unique structural combination of pyridine, thiopyran, and pyridazinone rings, which allows for diverse functionalization and derivatization. The biological activities of this compound include antimicrobial, anticancer, and antioxidant properties.

  • IUPAC Name : 2-(pyridin-2-ylmethyl)-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-one
  • Molecular Formula : C₁₃H₁₃N₃OS
  • Molecular Weight : 227.26 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the cyclization of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds containing a pyridyl moiety showed high antibacterial activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from <3.09 to 500 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound can be inferred from related compounds that have shown remarkable antioxidant activity through DPPH radical scavenging assays. These studies suggest that the presence of the pyridine ring contributes significantly to the antioxidant properties observed in similar derivatives.

Anticancer Activity

The anticancer potential of this compound is supported by findings from related studies where derivatives exhibited significant cytotoxic effects against various cancer cell lines. For example:

  • Compounds similar in structure demonstrated IC50 values against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines in the low micromolar range .

Study 1: Antimicrobial and Antioxidant Evaluation

A study synthesized several derivatives with pyridyl moieties and evaluated their antimicrobial and antioxidant activities. The results indicated that specific derivatives showed potent antibacterial effects and significant DPPH radical scavenging activity. The study concluded that these compounds could serve as promising candidates for further development in pharmaceutical applications .

Study 2: Cytotoxic Evaluation

Another research effort focused on evaluating the cytotoxic effects of various pyridazine derivatives on human cancer cell lines. The findings revealed that certain derivatives exhibited strong antiproliferative activity compared to standard chemotherapeutic agents like cisplatin and doxorubicin. These results highlight the potential of thiopyrano-pyridazinone compounds in anticancer drug development .

Comparative Analysis of Biological Activities

Activity Type Activity Level Reference
AntimicrobialHigh
AntioxidantModerate to High
AnticancerLow to Moderate

Properties

IUPAC Name

2-(pyridin-2-ylmethyl)-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c17-13-7-10-9-18-6-4-12(10)15-16(13)8-11-3-1-2-5-14-11/h1-3,5,7H,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUQIABLAURIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=CC(=O)N(N=C21)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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